molecular formula C10H16O B101801 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one CAS No. 17622-46-7

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Cat. No. B101801
CAS RN: 17622-46-7
M. Wt: 152.23 g/mol
InChI Key: LVBPXRKIGDMCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, also known as EDT or ethyl diatone, is a chemical compound commonly used in scientific research. It is a yellow liquid with a fruity odor and is primarily used in the fragrance and flavor industry. However, EDT also has applications in the field of biochemistry and physiology, making it an important compound for scientific research.

Mechanism Of Action

The exact mechanism of action of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is not well understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. This can result in changes in cellular function and physiology.

Biochemical And Physiological Effects

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Furthermore, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been found to have neuroprotective effects, which can help protect the brain from damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one in lab experiments is its low toxicity. It is considered to be a relatively safe compound, which makes it a popular choice in scientific research. Additionally, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has a long shelf life, which makes it easy to store and use in experiments. However, one limitation of using 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is its limited solubility in water. This can make it difficult to use in certain experiments that require water-based solutions.

Future Directions

There are several future directions for research involving 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one. One area of interest is its potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one and its effects on cellular function and physiology.

Synthesis Methods

The synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one involves the reaction between 3,4-dimethyl-2-cyclohexen-1-one and ethyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction yields 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as the major product, which can be purified by distillation.

Scientific Research Applications

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is commonly used in scientific research as a flavor and fragrance agent. It has a fruity odor, which makes it a popular choice in the food and beverage industry. However, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one also has several applications in the field of biochemistry and physiology.

properties

CAS RN

17622-46-7

Product Name

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-ethyl-3,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-4-10(3)6-5-9(11)7-8(10)2/h7H,4-6H2,1-3H3

InChI Key

LVBPXRKIGDMCEV-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)C=C1C)C

Canonical SMILES

CCC1(CCC(=O)C=C1C)C

synonyms

4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one

Origin of Product

United States

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